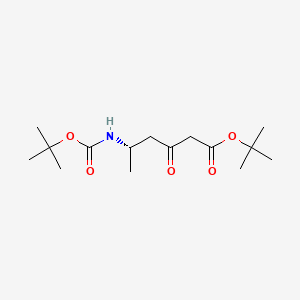
2-n-PropyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-n-PropyloxyphenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrOZn. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. This compound is notable for its reactivity and utility in cross-coupling reactions, making it a valuable reagent in the field of organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions: 2-n-PropyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microstructured reactors can enhance the reaction rates and improve the overall production efficiency .
化学反应分析
Types of Reactions: 2-n-PropyloxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Major Products: The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
科学研究应用
2-n-PropyloxyphenylZinc bromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-n-PropyloxyphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the halide substrate, which facilitate the overall reaction process .
相似化合物的比较
- Phenylzinc bromide
- 2-n-ButyloxyphenylZinc bromide
- 2-n-MethoxyphenylZinc bromide
Comparison: 2-n-PropyloxyphenylZinc bromide is unique due to its specific alkoxy substituent, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, the presence of the propyloxy group can provide different steric and electronic effects, potentially leading to variations in reaction outcomes .
属性
分子式 |
C9H11BrOZn |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
bromozinc(1+);propoxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-6H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CUOIJMHLCDDTCI-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=CC=CC=[C-]1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
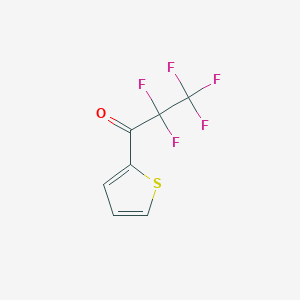
![2-Propyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pentan-1-ol](/img/structure/B14887111.png)
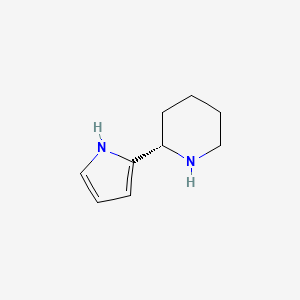
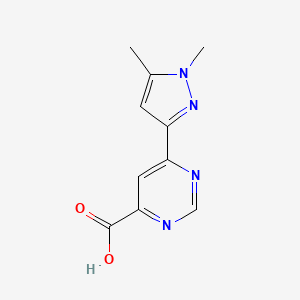

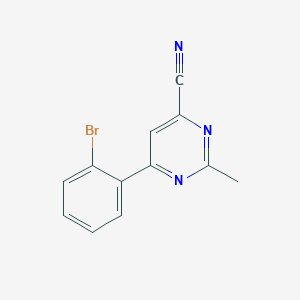


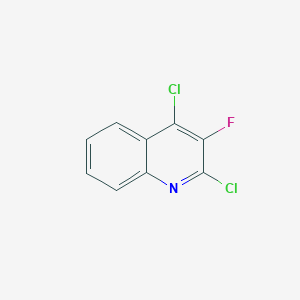
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)
